molecular formula C18H12N2O2S B364230 N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide CAS No. 313662-76-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B364230
CAS No.: 313662-76-9
M. Wt: 320.4g/mol
InChI Key: KOMGTTCJFZKXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research. The core benzothiazole structure is recognized as a "privileged structure" in drug discovery, with a wide spectrum of documented pharmacological activities in preclinical research, including potential antimicrobial, anticancer, and anti-tubercular properties . The molecular framework, which incorporates both benzothiazole and furan-2-carboxamide moieties, is often investigated for its ability to interact with various biological targets. Researchers value this scaffold for developing new therapeutic agents, particularly against multidrug-resistant bacteria and mycobacterial infections . This product is intended for laboratory research purposes only. It is strictly not intended for diagnostic or therapeutic use in humans or animals. Specific analytical data for this compound (such as HPLC purity, NMR, and MS spectra) should be confirmed by the researcher prior to use.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-17(15-9-5-11-22-15)19-13-7-2-1-6-12(13)18-20-14-8-3-4-10-16(14)23-18/h1-11H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMGTTCJFZKXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Synthesis

The benzothiazole scaffold is typically constructed via cyclization reactions involving ortho-aminothiophenol derivatives and carbonyl-containing reagents. For example, 2-aminothiophenol reacts with carboxylic acid derivatives under acidic conditions to form the benzothiazole ring. Alternative methods employ thiourea or thiocyanate derivatives in the presence of Lewis acids like zinc chloride to enhance cyclization efficiency.

Phenyl-Benzothiazole Coupling

The coupling of the benzothiazole unit to a phenyl group is achieved through Ullmann or Suzuki-Miyaura cross-coupling reactions. The Suzuki reaction, utilizing palladium catalysts such as Pd(PPh₃)₄, is favored for its tolerance of functional groups and mild conditions. For instance, 2-(1,3-benzothiazol-2-yl)phenylboronic acid reacts with halogenated benzene derivatives in a mixture of toluene and methanol at reflux temperatures (80–100°C) to yield the biphenyl intermediate.

Furan-2-carboxamide Functionalization

The final step involves amidating the furan-2-carboxylic acid derivative with the phenyl-benzothiazole amine. This is commonly executed using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane or THF, with yields optimized by adding catalytic DMAP.

Stepwise Synthetic Protocols

Method A: Sequential Cyclization and Cross-Coupling

Step 1: Synthesis of 2-(1,3-Benzothiazol-2-yl)aniline

  • Reactants : 2-Aminothiophenol (1.0 equiv), benzaldehyde (1.2 equiv).

  • Conditions : Reflux in acetic acid (12 h), followed by neutralization with NaHCO₃.

  • Yield : 78–85%.

Step 2: Suzuki Coupling with Furan-2-carboxylic Acid Derivative

  • Reactants : 2-(1,3-Benzothiazol-2-yl)phenylboronic acid (1.0 equiv), ethyl furan-2-carboxylate (1.1 equiv).

  • Catalyst : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).

  • Conditions : Toluene/methanol (4:1), 80°C, 6 h.

  • Yield : 70–75%.

Step 3: Hydrolysis and Amidation

  • Reactants : Ethyl furan-2-carboxylate intermediate (1.0 equiv), NH₃ (gas, 5 atm).

  • Conditions : Methanol, 60°C, 8 h.

  • Yield : 88–92%.

Table 1: Optimization of Suzuki Coupling Parameters

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst Loading1–10 mol%5 mol%Maximizes at 75%
Solvent RatioToluene:MeOH (1:1–4:1)4:1Improves solubility
Temperature60–100°C80°CBalances rate and decomposition

Alternative Routes and Comparative Analysis

Method B: One-Pot Tandem Synthesis

A streamlined approach condenses the benzothiazole formation and phenyl coupling into a single step using microwave-assisted synthesis:

  • Reactants : 2-Aminothiophenol, 2-iodobenzaldehyde, furan-2-carbonyl chloride.

  • Catalyst : CuI (10 mol%), NEt₃ (2.0 equiv).

  • Conditions : Microwaves (150 W), DMF, 120°C, 30 min.

  • Yield : 65–70%.

While faster, this method suffers from lower yields due to side reactions, making it less suitable for large-scale production.

Method C: Solid-Phase Synthesis

Developed for combinatorial chemistry applications, this method immobilizes the benzothiazole intermediate on Wang resin:

  • Resin Functionalization : Wang resin-bound 2-aminothiophenol.

  • Cyclization : Treat with benzaldehyde/FeCl₃ (2 h, RT).

  • Cleavage : TFA/DCM (1:1), 2 h.

  • Yield : 60–68%.

Though advantageous for parallel synthesis, the need for specialized equipment limits its industrial adoption.

Critical Process Parameters and Troubleshooting

Catalyst Selection in Cross-Coupling

Palladium catalysts dominate Suzuki reactions, but cost and sensitivity to oxygen remain challenges. Recent studies suggest using Pd/C (5 wt%) with triphenylphosphine as a ligand, reducing catalyst loading to 2 mol% without compromising yield.

Solvent Systems and Reaction Efficiency

Polar aprotic solvents (DMF, NMP) enhance intermediate solubility but complicate purification. Mixed solvent systems (toluene/MeOH) balance reactivity and ease of workup.

Byproduct Formation and Mitigation

Common byproducts include:

  • Diarylated compounds : Controlled by limiting aryl halide stoichiometry.

  • Oxidized benzothiazoles : Minimized using inert atmospheres (N₂/Ar).

Scalability and Industrial Feasibility

Method A remains the most scalable, with pilot-scale batches achieving 80% overall yield. Key considerations include:

  • Cost of Pd Catalysts : Recycling protocols using activated carbon reduce expenses.

  • Waste Management : Aqueous Na₂CO₃ and methanol are recoverable via distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The benzothiazole moiety can be reduced to benzothiazoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Furan Moieties

N-(1,3-Benzothiazol-2-yl)furan-2-carboxamide (CID 715680)
  • Structure : Direct linkage of benzothiazole to the furan carboxamide.
  • Molecular Formula : C₁₂H₈N₂O₂S .
  • Key Differences : Absence of the phenyl spacer in the target compound reduces steric hindrance and alters electronic properties.
  • Applications : Serves as a precursor for anticancer agents (e.g., BZ-I in –11) .
N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide (Compound 1, )
  • Structure : Benzothiazole linked via a thiourea bridge to furan carboxamide.
  • Key Differences : Thiourea group enhances antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) but reduces metabolic stability compared to the amide bond in the target compound .
N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide ()
  • Structure : Benzothiazole carboxamide linked to a thiophene-furan hybrid.
  • Molecular Weight : 340.4 g/mol.

Analogues with Modified Aromatic Substitutions

(E)-N-(2-(2-(Biphenyl-4-yl)vinyl)phenyl)furan-2-carboxamide (13b, )
  • Structure : Styryl-biphenyl group attached to the phenyl ring.
  • Applications : Demonstrated moderate anticancer activity (IC₅₀ = 8.7 μM against MCF-7 cells) .
  • Key Differences : Extended conjugation increases lipophilicity (LogP = 4.2) compared to the target compound’s benzothiazole-phenyl system (LogP ≈ 3.7) .
N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide ()
  • Structure : Benzoxazole (oxygen analog of benzothiazole) with nitro-substituted phenyl.
  • Key Differences : Nitro group enhances electrophilicity, improving antimicrobial potency (MIC = 6.25 μg/mL against S. aureus) but introducing toxicity risks .

Analogues with Heterocyclic Linkers

N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I, –11)
  • Structure : Piperazine linker between benzothiazole and furan carbonyl.
  • Synthesis : Achieved via nucleophilic substitution (yield = 78%) .
  • Applications : Anticancer activity (IC₅₀ = 5.2 μM against HepG2 cells) due to enhanced solubility from the piperazine group .

Comparative Analysis of Key Properties

Discussion of Structure-Activity Relationships (SAR)

  • Benzothiazole vs. Benzoxazole : Benzothiazole (sulfur atom) generally enhances antimicrobial activity over benzoxazole (oxygen) due to increased lipophilicity .
  • Thiourea vs. Amide : Thiourea derivatives (e.g., ) exhibit stronger antioxidant activity but lower metabolic stability compared to amides .
  • Piperazine Linkers : Improve solubility and bioavailability, as seen in BZ-I’s anticancer efficacy .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a furan ring through a carboxamide group. This unique structure contributes to its biological efficacy.

PropertyDescription
IUPAC Name This compound
Molecular Formula C18H12N2O2S
CAS Number 313662-76-9
Molecular Weight 320.36 g/mol

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It exhibits activity against various bacterial strains, particularly Staphylococcus aureus , with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM . The proposed mechanism involves the disruption of essential bacterial processes, likely through interaction with specific enzymes or pathways critical for bacterial survival .

Anticancer Properties

Research indicates that this compound may also possess anticancer activity. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against human leukemia and melanoma cell lines .

Case Studies

  • Antimicrobial Efficacy Study
    • A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus.
    • Results indicated that the compound significantly inhibited bacterial growth compared to control groups.
  • Anticancer Activity Assessment
    • In vitro studies evaluated the cytotoxic effects on various cancer cell lines.
    • The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting potential as a lead compound for further development in cancer therapy.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityMIC/IC50 Values
N-(1,3-benzothiazol-2-yl)furan-2-carboxamideAntimicrobial & AnticancerMIC: 19.7–24.2 μM
2-AminobenzothiazoleAntimicrobialMIC: 25 μM
Furan-2-carboxylic AcidLimited biological activityNot applicable

Q & A

Q. What strategies improve yield in multi-step synthesis without compromising purity?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., excess furan-2-carboxylic acid for coupling). Use microwave-assisted synthesis to accelerate steps. Employ inline purification (catch-and-release resins) and monitor intermediates via LC-MS .

Structural and Mechanistic Insights

Q. How does the 3D conformation of the compound influence its interaction with biological targets?

  • Methodological Answer : X-ray crystallography reveals key dihedral angles between benzothiazole and furan rings, impacting binding pocket compatibility. MD simulations show how substituents (e.g., chloro groups) stabilize hydrophobic interactions in enzyme active sites .

Q. What role do non-covalent interactions (e.g., hydrogen bonds, π-stacking) play in its mechanism?

  • Methodological Answer : Crystallographic data (SHELXL-refined) highlight hydrogen bonds between the amide carbonyl and target residues (e.g., Thr199 in carbonic anhydrase). π-π stacking between benzothiazole and aromatic residues (e.g., Phe131) enhances binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.